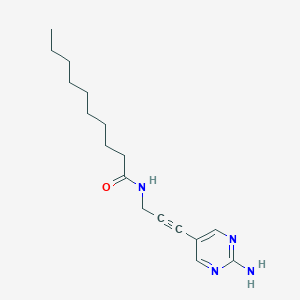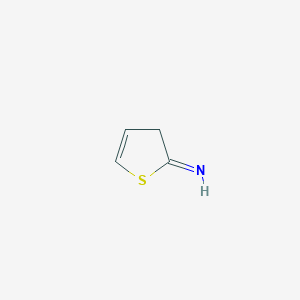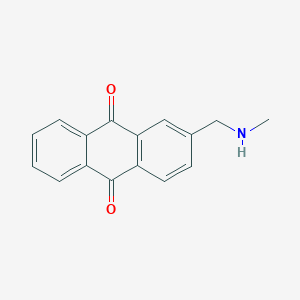
5-Fluoro-6-phenylnicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-6-phenylnicotinonitrile is an organic compound that belongs to the class of fluorinated nicotinonitriles It is characterized by the presence of a fluorine atom at the 5-position and a phenyl group at the 6-position of the nicotinonitrile core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-phenylnicotinonitrile typically involves the introduction of the fluorine atom and the phenyl group onto the nicotinonitrile core. One common method is the nucleophilic aromatic substitution reaction, where a suitable fluorinating agent is used to introduce the fluorine atom. The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated nicotinonitrile under palladium catalysis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-6-phenylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoro-nicotinic acids, while reduction can produce fluoro-aminonicotinonitriles.
Applications De Recherche Scientifique
5-Fluoro-6-phenylnicotinonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-Fluoro-6-phenylnicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions. The phenyl group can contribute to the compound’s hydrophobic interactions, further stabilizing its binding to the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Fluoro-2-phenylnicotinonitrile
- 6-Fluoro-3-phenylnicotinonitrile
- 5-Chloro-6-phenylnicotinonitrile
Uniqueness
5-Fluoro-6-phenylnicotinonitrile is unique due to the specific positioning of the fluorine and phenyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom at the 5-position can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable compound in drug development and other applications.
Propriétés
Formule moléculaire |
C12H7FN2 |
|---|---|
Poids moléculaire |
198.20 g/mol |
Nom IUPAC |
5-fluoro-6-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C12H7FN2/c13-11-6-9(7-14)8-15-12(11)10-4-2-1-3-5-10/h1-6,8H |
Clé InChI |
VEYXBHVCNGFGJE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C=C(C=N2)C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![tert-Butyl rel-(3R,3aR,6aR)-3-aminohexahydro-5H-furo[2,3-c]pyrrole-5-carboxylate](/img/structure/B12961215.png)
![10H-benzo[b]pyrido[3,4-e][1,4]oxazine](/img/structure/B12961224.png)
![2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12961228.png)





